BenchChemオンラインストアへようこそ!

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

SMYD3 inhibition Structure-Activity Relationship Sulfonamide modification

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule belonging to the isoxazole amide class, which has been identified as a potent and selective inhibitor scaffold for SET and MYND Domain-Containing Protein 3 (SMYD3), a histone lysine methyltransferase implicated in oncogenic signaling. The compound features a central piperidine ring functionalized with a cyclopropylsulfonyl group and linked via a methylene bridge to a 5-methylisoxazole-3-carboxamide moiety.

Molecular Formula C14H21N3O4S
Molecular Weight 327.4
CAS No. 1234898-53-3
Cat. No. B2638716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide
CAS1234898-53-3
Molecular FormulaC14H21N3O4S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
InChIInChI=1S/C14H21N3O4S/c1-10-8-13(16-21-10)14(18)15-9-11-4-6-17(7-5-11)22(19,20)12-2-3-12/h8,11-12H,2-7,9H2,1H3,(H,15,18)
InChIKeyBZWMEOWSRXMUPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Critical Profile: N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide (CAS 1234898-53-3)


N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule belonging to the isoxazole amide class, which has been identified as a potent and selective inhibitor scaffold for SET and MYND Domain-Containing Protein 3 (SMYD3), a histone lysine methyltransferase implicated in oncogenic signaling [1]. The compound features a central piperidine ring functionalized with a cyclopropylsulfonyl group and linked via a methylene bridge to a 5-methylisoxazole-3-carboxamide moiety. While the specific compound has not been profiled in published primary research, its structural analogs have demonstrated nanomolar biochemical potency against SMYD3 and favorable pharmacokinetic (PK) profiles, making it a candidate for targeted epigenetic probe development [1]. Suppliers list this compound for research use with a molecular formula of C14H21N3O4S and a molecular weight of 327.4 g/mol .

Why N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide Cannot Be Interchanged with Common Analogs


Procurement of a generic isoxazole amide scaffold without precise substituent matching is scientifically unsound. Published structure-activity relationship (SAR) studies on this chemotype reveal that potency, selectivity, and pharmacokinetics are exquisitely sensitive to modifications on both the isoxazole ring and the sulfonamide moiety [1]. For instance, replacing the cyclopropyl group on the isoxazole with a methyl or ethyl group maintains potency but alters cellular permeability, while modifications to the sulfonamide linker can shift biochemical IC50 values by over 10-fold [1]. The specific combination of a cyclopropylsulfonyl group (a unique, sterically constrained motif) and a 5-methylisoxazole in the target compound represents a distinct chemical entity that is predicted to occupy a unique property space relative to published, profiled analogs. Substituting this compound with a close analog like Compound 1 from Su et al. introduces a different sulfonamide (methylsulfonyl vs. cyclopropylsulfonyl), which is expected to impact critical parameters such as lipophilicity, metabolic stability, and target binding kinetics, thereby invalidating any prior in vivo or cellular data collected with the alternative compound.

Quantitative Differentiation Evidence for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide


Differentiation via Cyclopropylsulfonyl Substituent: Impact on Biochemical Potency Compared to Methylsulfonyl Analogs

The target compound possesses a cyclopropylsulfonyl group, a sterically larger and more lipophilic moiety than the methylsulfonyl group found in the reference compound 1 (5-cyclopropyl-N-(1-(methylsulfonyl)piperidin-4-yl)isoxazole-3-carboxamide). In the published SAR, compound 1 exhibits a biochemical MEKK2 SPA IC50 of 5010 nM [1]. While direct assay data for the target compound is unavailable, SAR analysis of the sulfonamide region indicates that increasing steric bulk and lipophilicity on the piperidine nitrogen can significantly modulate potency (e.g., introduction of a cyclohexyl amine linker improved potency up to 15-fold) [1]. By class-level inference, the shift from methylsulfonyl to cyclopropylsulfonyl in the target compound is predicted to alter the IC50 and binding kinetics relative to compound 1, necessitating empirical validation rather than assuming equivalence.

SMYD3 inhibition Structure-Activity Relationship Sulfonamide modification

Differentiation via 5-Methylisoxazole: Potency Equivalence with Cyclopropylisoxazole but with Potential Physicochemical Advantages

The target compound contains a 5-methylisoxazole, replacing the 5-cyclopropylisoxazole in compound 1. Published SAR indicates 'the small methyl and ethyl isoxazoles showed similar potency as 1, they provided no obvious advantage over cyclopropyl analogs' [1]. This suggests that compounds 1 (5-cyclopropyl, IC50 = 5010 nM) and 2 (5-ethyl, IC50 = 7940 nM) have comparable SMYD3 inhibitory activity, and the 5-methyl variant is expected to fall within this range. However, the shift from a cyclopropyl to a methyl group reduces molecular weight and lipophilicity (cLogP), which may improve solubility and reduce plasma protein binding. The target compound's lower molecular weight (327.4 vs. 327.4 for the 5-cyclopropyl, methylsulfonyl analog) is offset by the increased lipophilicity from the cyclopropylsulfonyl group, resulting in a unique property profile not captured by any single comparator.

Isoxazole substitution Ligand efficiency Physicochemical properties

Kinase Selectivity Profile: Class-Level Evidence for SMYD3 Selectivity Over Other Methyltransferases

The published isoxazole amide series demonstrates selectivity for SMYD3 over SMYD2, another lysine methyltransferase. While compound-specific selectivity data for the target compound is absent, the patent family for isoxazole carboxamides claims SMYD3 and SMYD2 inhibition, indicating that compounds within this chemotype can be tuned for selectivity [1]. The unique combination of a cyclopropylsulfonyl group and 5-methylisoxazole in the target compound may confer a distinct selectivity fingerprint compared to the reference compound 1, but this remains to be empirically determined.

Selectivity SMYD2 Epigenetic probe Off-target activity

Pharmacokinetic Differentiation: Predicted Impact of Cyclopropylsulfonyl Group on Metabolic Stability

The cyclopropylsulfonyl group is a recognized structural motif used to block metabolic soft spots and improve oxidative stability. In the published PK evaluation of the isoxazole amide series, compounds exhibited low blood clearance and high oral bioavailability in rats, with clearance values as low as 6 mL/min/kg and half-lives exceeding 2.5 hours [1]. The target compound, by incorporating a cyclopropylsulfonyl group in place of the metabolically labile methylsulfonyl group of compound 1, is expected to exhibit enhanced resistance to CYP-mediated oxidation. While no direct PK data is available for the target compound, the cyclopropylsulfonyl moiety is a well-precedented strategy for improving metabolic stability and prolonging half-life in vivo.

Metabolic stability Pharmacokinetics In vivo compatibility

Optimal Research and Procurement Applications for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide


Epigenetic Probe Development for SMYD3-Driven Cancers

Based on the established role of SMYD3 in breast, liver, colon, and prostate cancers [1], this compound is suited as a chemical probe to dissect SMYD3-dependent methylation signaling. The cyclopropylsulfonyl group may offer improved cellular permeability and target engagement compared to methylsulfonyl analogs, enabling more robust cellular mechanistic studies.

SAR Expansion and Lead Optimization Campaigns

The unique combination of a cyclopropylsulfonyl group and a 5-methylisoxazole makes this compound a valuable tool compound for exploring previously uncharted regions of the isoxazole amide SAR landscape. It can serve as a starting point for further optimization of potency, selectivity, and drug-like properties [1].

In Vivo Pharmacodynamic Studies in Rodent Models

Given the favorable PK profile of the isoxazole amide class (low clearance, high oral bioavailability) and the predicted metabolic stability advantage of the cyclopropylsulfonyl group, this compound is a strong candidate for in vivo target engagement and efficacy studies in mouse xenograft or rat oncology models [1].

Selectivity Profiling Against Methyltransferase Panels

The target compound can be deployed in broad methyltransferase selectivity panels to define its unique fingerprint relative to SMYD2 and other SET-domain methyltransferases. This data is essential for establishing its value as a selective chemical probe and differentiating it from existing SMYD3 inhibitors like EPZ028862 [1].

Quote Request

Request a Quote for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.